N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N-[3-(propan-2-yloxy)phenyl]glycinamide
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Overview
Description
N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N-[3-(propan-2-yloxy)phenyl]glycinamide is a synthetic organic compound that belongs to the class of glycinamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N-[3-(propan-2-yloxy)phenyl]glycinamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the glycinamide backbone: This can be achieved through the reaction of glycine derivatives with appropriate amines.
Introduction of the 2-fluorophenyl group: This step might involve a nucleophilic substitution reaction using a fluorinated benzene derivative.
Attachment of the methylsulfonyl group: This can be done through sulfonylation reactions using reagents like methylsulfonyl chloride.
Incorporation of the propan-2-yloxyphenyl group: This step might involve etherification reactions using appropriate phenol derivatives.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques like continuous flow chemistry and automated synthesis can be employed.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N-[3-(propan-2-yloxy)phenyl]glycinamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This might reduce the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N2-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N-[3-(propan-2-yloxy)phenyl]glycinamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N-[3-(propan-2-yloxy)phenyl]glycinamide
- N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N-[3-(propan-2-yloxy)phenyl]glycinamide
Uniqueness
N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N-[3-(propan-2-yloxy)phenyl]glycinamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability and bioavailability of the compound, making it a valuable candidate for drug development.
Properties
Molecular Formula |
C18H21FN2O4S |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-(2-fluoro-N-methylsulfonylanilino)-N-(3-propan-2-yloxyphenyl)acetamide |
InChI |
InChI=1S/C18H21FN2O4S/c1-13(2)25-15-8-6-7-14(11-15)20-18(22)12-21(26(3,23)24)17-10-5-4-9-16(17)19/h4-11,13H,12H2,1-3H3,(H,20,22) |
InChI Key |
LAVAGJUFGXJPRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)NC(=O)CN(C2=CC=CC=C2F)S(=O)(=O)C |
Origin of Product |
United States |
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